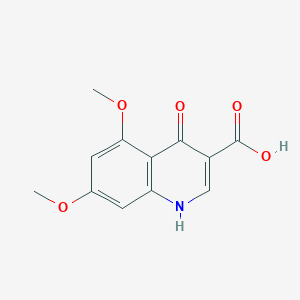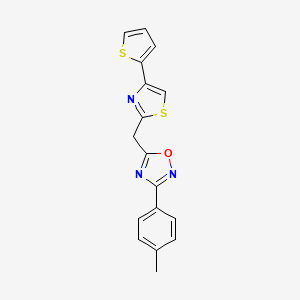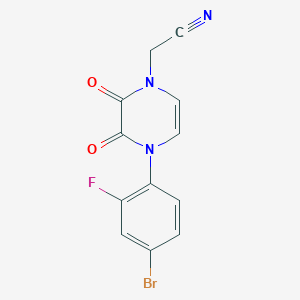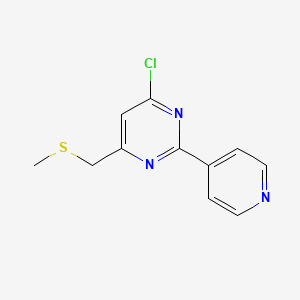
(6-Chloro-2-(4-pyridinyl)-4-pyrimidinyl)methyl methyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinyl compounds are a class of organic compounds that contain a pyridine ring, a six-membered aromatic ring with one nitrogen atom . They are used in a variety of applications, including as building blocks in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyridinyl compounds can be complex and depends on the specific compound being synthesized . For example, the synthesis of 2-chloro-4-pyridinyl methanol involves specific reagents and conditions .Molecular Structure Analysis
The molecular structure of pyridinyl compounds is characterized by a six-membered aromatic ring with one nitrogen atom . The presence of the nitrogen atom and any additional functional groups (such as a methyl or chloro group) can significantly influence the compound’s properties .Chemical Reactions Analysis
Pyridinyl compounds can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions a compound can undergo depend on its structure and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridinyl compounds, such as their melting point and solubility, depend on their specific structure . For example, 2-chloro-4-pyridinyl methanol is a solid with a melting point of 59-64 °C .Wissenschaftliche Forschungsanwendungen
Reactivity and Transformations in Chemical Synthesis One study focused on the reactivity of 2-substituted 3-ethylsulfonylpyridines, exploring transformations like acidic or basic hydrolysis, diazomethane treatment, and reactions with sodium sulfite and potassium phthalimide. These transformations showcase the compound's potential in synthesizing various derivatives for different applications (Rouchaud, Neus, & Moulard, 1997).
Complex Formation with Metals Another study explored the formation of complexes using thioethers, including compounds with structures similar to the compound . This research provides insights into the potential of such compounds in forming complexes with metals, which could be relevant in catalysis and material science (Tresoldi, Schiavo, Lanza, & Cardiano, 2002).
Applications in Polymer and Material Sciences Research on highly refractive polyimides containing pyridine and sulfur units, including similar compounds, sheds light on their use in the field of material science. These polyimides exhibit excellent optical properties and could be useful in the development of high-performance materials (Guan, Dong, Wang, & Shang, 2017).
Biodegradation and Environmental Impact A study on the degradation of chlorimuron-ethyl by Aspergillus niger in agricultural soil, involving a compound with a similar pyrimidine structure, highlights the potential environmental impact and biodegradation pathways of such compounds. This could be significant in understanding their environmental fate and designing eco-friendly derivatives (Sharma, Banerjee, & Choudhury, 2012).
Electrochemical Properties The electrochemistry of sulfur and polysulfides in ionic liquids, involving compounds with structural similarities, indicates potential applications in electrochemistry and energy storage. This could be relevant in battery technology and other electrochemical applications (Manan, Aldous, Alias, Murray, Yellowlees, Lagunas, & Hardacre, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6-(methylsulfanylmethyl)-2-pyridin-4-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3S/c1-16-7-9-6-10(12)15-11(14-9)8-2-4-13-5-3-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKKLTQXSUCDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=NC(=N1)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

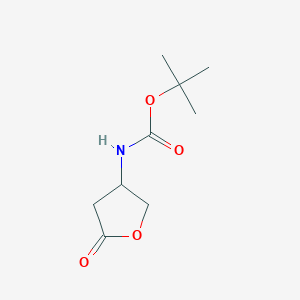
![4-benzyl-6-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2717255.png)
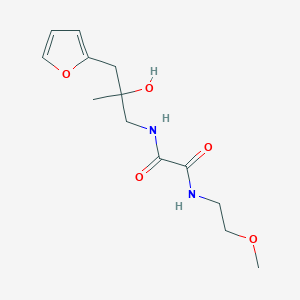

![3-methoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2717263.png)
![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2717264.png)
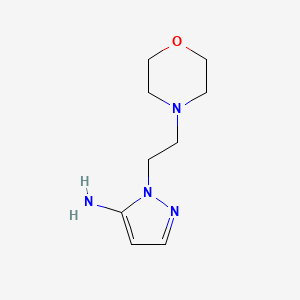

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2717269.png)
